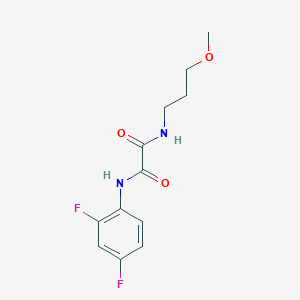

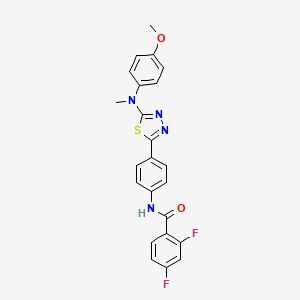

N'-(2,4-difluorophenyl)-N-(3-methoxypropyl)oxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N'-(2,4-difluorophenyl)-N-(3-methoxypropyl)oxamide, also known as DFP-10825, is a chemical compound that has been studied for its potential use in scientific research. This compound is of interest due to its ability to modulate the activity of certain proteins, which may have implications for the treatment of various diseases.

Aplicaciones Científicas De Investigación

Metabolism and Hemoglobin Adduct Formation

A study by Fennell et al. (2005) explored the metabolism of acrylamide in humans, highlighting how chemical compounds are metabolized and their impact on hemoglobin adduct formation. This research underscores the importance of understanding chemical metabolism in humans for evaluating potential health risks and therapeutic uses (Fennell et al., 2005).

Clinical Applications in Surgery

The clinical use of biomimetic nanohydroxyapatite/polyamide 66 (n-HA/PA 66) mesh cages in anterior cervical corpectomy and fusion (ACCF) surgery was reported by Xu et al. (2015), demonstrating the application of chemical compounds in enhancing surgical outcomes and patient recovery (Xu et al., 2015).

Drug Metabolism and Disposition

Shaffer et al. (2008) elucidated the metabolism and disposition of a γ-aminobutyric acid type A receptor partial agonist in humans, providing insights into the pharmacokinetics and therapeutic potential of novel chemical entities (Shaffer et al., 2008).

Environmental Exposure and Toxicology

Research by Athanasiadou et al. (2007) on polybrominated diphenyl ethers (PBDEs) and their metabolites in young humans from Managua, Nicaragua, illustrates the environmental exposure to chemical compounds and their potential health effects, emphasizing the need for monitoring and regulating chemical pollutants (Athanasiadou et al., 2007).

Novel Uremic Toxin Identification

The study by Rutkowski et al. (2003) on N-methyl-2-pyridone-5-carboxamide as a novel uremic toxin highlights the discovery and characterization of new toxic compounds resulting from metabolic processes, contributing to a better understanding of chronic kidney disease and its management (Rutkowski et al., 2003).

Propiedades

IUPAC Name |

N'-(2,4-difluorophenyl)-N-(3-methoxypropyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F2N2O3/c1-19-6-2-5-15-11(17)12(18)16-10-4-3-8(13)7-9(10)14/h3-4,7H,2,5-6H2,1H3,(H,15,17)(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTZPSIXNGNKJKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCNC(=O)C(=O)NC1=C(C=C(C=C1)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14F2N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 6-methyl-4-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2969380.png)

![N-allyl-2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetamide](/img/structure/B2969387.png)

![N-(4-chlorophenyl)-5-[1-cyclopentyl-4-(4-fluorophenyl)-1H-imidazol-5-yl]-2-furamide](/img/structure/B2969393.png)

![Methyl 2-[[[5-bromo-2-[(3,4,5-trimethoxyphenyl)methylideneamino]phenyl]-phenylmethyl]amino]acetate](/img/structure/B2969399.png)

![1-[2-(Furan-2-yl)-2-(thiophen-3-yl)ethyl]-3-(propan-2-yl)urea](/img/structure/B2969402.png)